
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H5BrF3N. It is a derivative of acetonitrile, where the phenyl ring is substituted with bromine and trifluoromethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile typically involves the bromination of 2-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while coupling reactions would result in biaryl compounds.
科学的研究の応用
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.
類似化合物との比較
2-(3-Bromo-2-(trifluoromethyl)phenyl)acetonitrile can be compared with other similar compounds such as:
2-(Trifluoromethyl)phenylacetonitrile: Lacks the bromine substituent, resulting in different reactivity and applications.
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile: The position of the bromine atom affects the compound’s chemical properties and reactivity.
2-(3-Bromo-2-(trifluoromethyl)phenyl)ethanol:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H5BrF3N |
|---|---|
分子量 |
264.04 g/mol |
IUPAC名 |
2-[3-bromo-2-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |
InChIキー |
LCLAPHLQYQZFAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


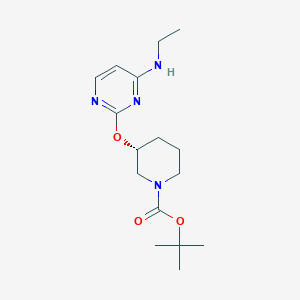

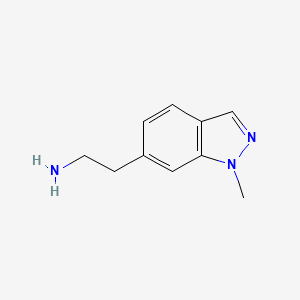
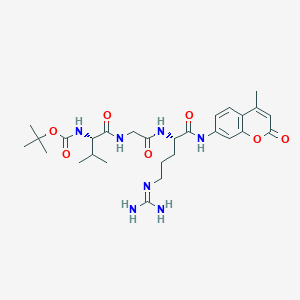
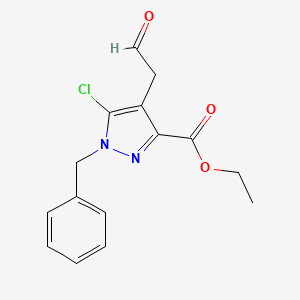
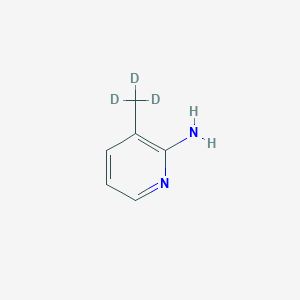
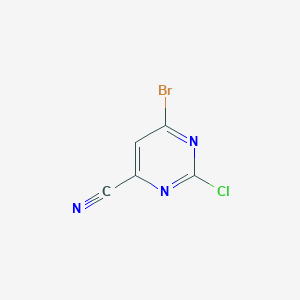
![{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12328480.png)


![[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate](/img/structure/B12328508.png)
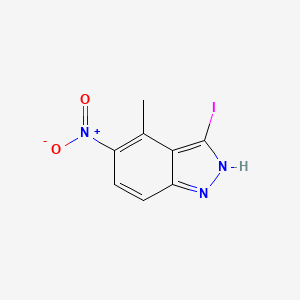

![4'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12328528.png)
